1,2,5-Pentanetriol
Overview
Description
1,2,5-Pentanetriol is a biorenewable compound derived from lignocellulose.
Mechanism of Action
Target of Action
Pentane-1,2,5-triol, also known as 1,2,5-Pentanetriol, is primarily used in the production of rigid polyurethane foams . These foams are one of the most important classes of polymeric materials and are used in a wide range of applications such as automotive, electronics, furnishing, footwear, packaging, or construction materials .
Mode of Action
Pentane-1,2,5-triol interacts with its targets through a process known as oxypropylation . This process involves the efficient Achmatowicz rearrangement and mild subsequent hydrogenation-reduction reactions of biorenewable C5 alcohols derived from lignocellulose . The synthesized oxypropylated pentane-1,2,5-triol is then used in the preparation of rigid polyurethane foams .
Biochemical Pathways
The biochemical pathway involved in the action of Pentane-1,2,5-triol is the Achmatowicz rearrangement . This rearrangement is a chemical reaction of furfuryl alcohol that produces a dihydropyran. This process is followed by hydrogenation, which leads to the formation of Pentane-1,2,5-triol .
Result of Action
The result of Pentane-1,2,5-triol’s action is the production of rigid polyurethane foams . These foams, incorporated with up to 30% biorenewable polyol, have been characterized using compressive stress, thermogravimetry, dynamic mechanical analysis, and scanning electron microscopy . The modified rigid polyurethanes show better compressive strength (>400.0 kPa), a comparable thermal degradation range at 325–450 °C, and similar morphological properties to those of commercial polyurethane formulations .
Action Environment
The action of Pentane-1,2,5-triol can be influenced by environmental factors. For instance, the synthesis of Pentane-1,2,5-triol from furfuryl alcohol requires specific conditions such as the absence of hydrogenolysis of the furan ring and a solvent-free technology that operates at atmospheric pressure . Additionally, safety precautions should be taken to avoid dust formation and breathing in mist, gas, or vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Pentanetriol can be synthesized through the Achmatowicz rearrangement followed by mild hydrogenation-reduction reactions of biorenewable C5 alcohols derived from lignocellulose . The Achmatowicz rearrangement involves the conversion of furfuryl alcohol to an intermediate, which is then hydrogenated to produce pentane-1,2,5-triol . This process is highly efficient and can be carried out using monocomponent or bicomponent nickel and/or platinum-modified mesoporous silica catalysts .
Industrial Production Methods
In industrial settings, the production of pentane-1,2,5-triol involves the gas-phase hydrogenation of the Achmatowicz intermediate derived from furfuryl alcohol. This method offers green chemistry benefits, such as mild and solvent-free technology that operates at atmospheric pressure . The use of bicomponent nickel/platinum-modified mesoporous silica catalysts has been shown to provide high catalytic activity and up to 100% conversion .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Pentanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize pentane-1,2,5-triol.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols.
Scientific Research Applications
1,2,5-Pentanetriol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pentane-1,3,5-triol: Another member of the C5 alcohol family, but with hydroxyl groups at different positions.
Pentane-1,2,4-triol: Similar structure but with the hydroxyl group at the 4th position instead of the 5th.
Uniqueness
1,2,5-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement makes it particularly suitable for applications in the production of rigid polyurethane foams, where it enhances compressive strength and thermal stability .
Properties
IUPAC Name |
pentane-1,2,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYWASEBDOLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030714 | |
Record name | Pentane-1,2,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14697-46-2 | |
Record name | (±)-1,2,5-Pentanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14697-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane-1,2,5-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanetriol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane-1,2,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-1,2,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,5-Pentanetriol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PYY84FFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pentane-1,2,5-triol?
A1: Pentane-1,2,5-triol has the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol.
Q2: How is Pentane-1,2,5-triol typically synthesized?
A2: A promising route utilizes furfuryl alcohol as a starting material, leveraging the Achmatowicz rearrangement followed by hydrogenation. This method offers high yields and avoids the need for hydrogenolysis. [, ] Another approach involves the lipase-catalyzed regio- and enantioselective reactions starting from readily available materials. []
Q3: What are the applications of Pentane-1,2,5-triol in material science?
A3: Pentane-1,2,5-triol shows promise as a biorenewable polyol component in rigid polyurethane foams. When oxypropylated, it can be incorporated into polyurethane formulations, resulting in modified materials with enhanced compressive strength and comparable thermal stability to commercial counterparts. []
Q4: Can Pentane-1,2,5-triol be used to create nanomaterials?
A4: Yes, Pentane-1,2,5-triol can be esterified with citric acid to create biodegradable nanogels. These nanogels demonstrate potential for drug delivery applications, effectively encapsulating and releasing compounds like resveratrol and doxorubicin. [, , ]
Q5: Is Pentane-1,2,5-triol involved in any catalytic reactions?
A5: While not a catalyst itself, Pentane-1,2,5-triol is a product in the hydrodeoxygenation of xylitol over a ReOx-Pd/CeO2 catalyst. This reaction, important for biomass conversion, yields 1,2-dideoxypentitol and Pentane-1,2,5-triol. Kinetic studies revealed a zero-order reaction with respect to xylitol. [, ]
Q6: Have computational methods been applied to study Pentane-1,2,5-triol?
A6: Yes, first-principles metadynamics and blue-moon ensemble simulations have been employed to investigate the dehydration reactions of Pentane-1,2,5-triol in hot acidic water. These simulations provided insights into the mechanisms and selectivity of cyclic ether formation. [, ]
Q7: How does Pentane-1,2,5-triol behave in high-temperature water?
A7: Pentane-1,2,5-triol undergoes dehydration in high-temperature water, yielding tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran, both cyclic ethers. The presence of dissolved carbon dioxide accelerates this reaction, highlighting a potential green chemistry approach. [, ]
Q8: Does Pentane-1,2,5-triol interact with any enzymes?
A8: While not a direct substrate, Pentane-1,2,5-triol serves as a key intermediate in the semisynthesis of catathelasmols C, D, and E, compounds known to inhibit 11-hydroxysteroid dehydrogenases. This synthesis utilizes lipase-catalyzed site-selective acetylation and deacetylation reactions. []
Q9: Are there any known interactions between Pentane-1,2,5-triol and lactoferrin?
A9: Research suggests a potential interaction, as indicated by the crystal structure analysis of bovine lactoferrin complexed with Pentane-1,2,5-triol. []
Q10: What are some historical milestones in Pentane-1,2,5-triol research?
A11: Early studies explored the formation of bicyclic orthoesters from Pentane-1,2,5-triol and ethyl orthoformate. [] This laid the foundation for understanding its reactivity and potential for derivatization. More recent research highlights the growing importance of Pentane-1,2,5-triol in the context of renewable resources and green chemistry applications.
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